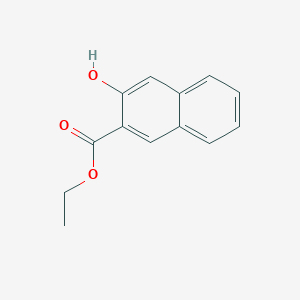

Ethyl 3-Hydroxy-2-naphthoate

描述

Significance of Naphthoate Derivatives in Organic and Medicinal Chemistry

Naphthoate derivatives, the class of compounds to which Ethyl 3-Hydroxy-2-naphthoate belongs, are of substantial importance in both organic and medicinal chemistry. ontosight.aiontosight.ai Their rigid, aromatic naphthalene (B1677914) scaffold is a privileged structure in drug discovery and materials science.

In medicinal chemistry, these derivatives have been extensively investigated for a wide range of pharmacological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai A significant area of research has been the development of naphthoic acid derivatives as potent and selective antagonists for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor, which is a target for treating inflammatory and endocrine disorders. nih.govacs.org For instance, 4,7-disubstituted naphthoic acid derivatives have been identified as competitive antagonists of the P2Y14 receptor. researchgate.netsci-hub.se This line of research demonstrates the utility of the naphthoate template in designing highly specific molecular probes and potential therapeutic agents. nih.govacs.org

In organic chemistry, the bifunctional nature of many naphthoate derivatives makes them valuable intermediates. For example, compounds like 3-nitro-1-naphthoic acid serve as precursors for complex heterocyclic compounds and are used in the functionalization of polycyclic aromatic hydrocarbons (PAHs). The strategic placement of functional groups on the naphthalene ring allows for a diverse array of chemical transformations, making these compounds foundational for constructing larger, more intricate molecular architectures.

Overview of this compound as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in organic synthesis, primarily deriving its utility from its parent compound, 3-hydroxy-2-naphthoic acid. 3-Hydroxy-2-naphthoic acid is a well-established precursor in the manufacturing of dyes and pigments. alibaba.comoecd.org

The esterification of 3-hydroxy-2-naphthoic acid with ethanol (B145695) yields this compound, a compound that can be further modified for various applications. chemicalbook.com For example, it can be a starting material for producing other esters, such as n-propyl-3-hydroxy-2-naphthoate and i-propyl-3-hydroxy-2-naphthoate, allowing for the fine-tuning of physical and chemical properties. theseus.fi Furthermore, it is a precursor to derivatives like Ethyl 3-iodo-2-naphthoate, where the introduction of an iodine atom facilitates a range of cross-coupling reactions, pivotal in modern organometallic chemistry for building complex molecules. smolecule.com

The reactivity of the hydroxyl and ester groups, combined with the stable naphthalene core, makes this compound a versatile building block for synthesizing a variety of organic structures. A 2019 study detailed the synthesis and structural characterization of this compound, highlighting its one-dimensional structure with potential for extension into three-dimensional supramolecular frameworks. theseus.fi

Historical Context and Evolution of Research on this compound

Research into naphthoic acid derivatives dates back to the early 20th century, when the parent compound, 2-naphthoic acid, was studied for its applications in the synthesis of dyes and pharmaceuticals. smolecule.com The foundational chemistry of these compounds, including methods for their synthesis and derivatization, was established over many decades. For instance, early volumes of Organic Syntheses describe methods for preparing related compounds like ethyl 1,3-dihydroxy-2-naphthoate through classical reactions such as the Stobbe condensation and Friedel–Crafts cyclization. orgsyn.org

The synthesis of esters of 3-hydroxy-2-naphthoic acid, such as the methyl ester, has been achieved through straightforward methods like refluxing the acid in the corresponding alcohol with a sulfuric acid catalyst. chemicalbook.com The evolution of research has seen a shift from these fundamental synthetic explorations toward harnessing these molecules for more sophisticated applications. The development of advanced analytical techniques and a deeper understanding of reaction mechanisms have allowed chemists to utilize compounds like this compound in more complex synthetic pathways and for novel purposes. nih.gov The introduction of iodine into the structure, for example, gained prominence in the late 20th century with the rise of palladium-catalyzed cross-coupling reactions. smolecule.com

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound and its parent acid is vibrant and expanding into novel areas, particularly in materials science and environmental applications.

A significant emerging trend is the use of the 3-hydroxy-2-naphthoate anion in the design of task-specific ionic liquids (ILs). frontiersin.orgnih.gov These ILs have shown high efficiency in extracting heavy metals from aqueous solutions, including from simulated seawater and natural water samples. frontiersin.orgnih.govresearchgate.net The hydrophobic character imparted by the 3-hydroxy-2-naphthoate moiety contributes to the stability of these ILs and reduces their leaching into the aqueous phase. frontiersin.orgnih.gov Researchers have synthesized and tested various phosphonium- and ammonium-based ILs with the 3-hydroxy-2-naphthoate anion, demonstrating high extraction efficacies for metals like copper, lead, silver, and mercury. frontiersin.orgresearchgate.net

Another area of active research is the development of chemosensors based on 3-hydroxy-2-naphthoic hydrazones. These molecules have been shown to act as selective colorimetric sensors for anions like cyanide. rsc.org The sensing mechanism involves the deprotonation of a labile proton on the sensor molecule by the cyanide ion, resulting in a distinct color change visible to the naked eye. rsc.org

Furthermore, recent synthetic chemistry research continues to explore new ways to create naphthoic acid derivatives with novel substitution patterns, which were previously challenging to prepare. nih.gov These efforts broaden the library of available building blocks for creating new materials and biologically active molecules.

| Application Area | Specific Use | Key Findings | Reference |

| Medicinal Chemistry | P2Y14 Receptor Antagonists | Naphthoic acid template used to design potent and selective antagonists for an inflammatory target. | nih.govacs.orgresearchgate.net |

| Organic Synthesis | Synthetic Intermediates | Precursors for dyes, pigments, and complex heterocyclic structures. | alibaba.comoecd.org |

| Environmental Chemistry | Heavy Metal Extraction | 3-Hydroxy-2-naphthoate-based ionic liquids show high efficacy for extracting heavy metals from water. | frontiersin.orgnih.govresearchgate.net |

| Analytical Chemistry | Chemosensors | 3-Hydroxy-2-naphthoic hydrazones act as selective colorimetric sensors for cyanide ions. | rsc.org |

| Materials Science | Supramolecular Chemistry | Potential to form 3D supramolecular frameworks from 1D structures. | theseus.fi |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEOWBRXZJEZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353164 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7163-25-9 | |

| Record name | Ethyl 3-Hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Ethyl 3 Hydroxy 2 Naphthoate

Esterification Reactions of 3-Hydroxy-2-naphthoic Acid

The most common method for producing Ethyl 3-Hydroxy-2-naphthoate is the esterification of 3-hydroxy-2-naphthoic acid with ethanol (B145695). This reaction can be carried out using several approaches, each with its own set of conditions and outcomes.

Direct Esterification Approaches

Direct esterification, often following the Fischer-Speier method, involves reacting 3-hydroxy-2-naphthoic acid with an excess of ethanol in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is a thermodynamically controlled process, favoring the formation of the most stable ester product. wikipedia.org The reaction is typically conducted by refluxing the carboxylic acid and alcohol. wikipedia.org To drive the equilibrium towards the product side, an excess of one reactant is often used, or the water formed during the reaction is removed. organic-chemistry.org

A typical laboratory-scale synthesis involves dissolving 3-hydroxy-2-naphthoic acid in ethanol, followed by the addition of a catalytic amount of a strong acid like sulfuric acid. The mixture is then refluxed for a specific period to ensure the completion of the reaction.

Catalytic Esterification Strategies

Various catalysts have been employed to enhance the rate and efficiency of the esterification of 3-hydroxy-2-naphthoic acid. These catalysts can be broadly categorized as Brønsted acids and Lewis acids.

Commonly used Brønsted acid catalysts include sulfuric acid and p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org For instance, a set of naphtholate esters, including this compound, were prepared through the esterification of 3-hydroxy-2-naphthoic acid with the corresponding alcohols in the presence of sulfuric acid. researchgate.net

Lewis acid catalysts, such as scandium(III) triflate, have also been utilized. wikipedia.org Research has shown that hafnium(IV) and zirconium(IV) salts can effectively catalyze the direct ester condensation of carboxylic acids and alcohols. organic-chemistry.org Another study reported the use of FeCl₃·6H₂O as a versatile catalyst for the esterification of steroid alcohols. organic-chemistry.org

The general mechanism of Fischer-Speier esterification involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.orgorganic-chemistry.org A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Catalytic Esterification Strategies

| Catalyst Type | Examples | Reaction Conditions | Advantages |

|---|---|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Refluxing with excess alcohol | Readily available, cost-effective |

| Lewis Acids | Scandium(III) triflate, Hafnium(IV) salts, Zirconium(IV) salts, FeCl₃·6H₂O | Varies depending on the catalyst | High efficiency, can be used for sensitive substrates |

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives. One such approach involves the use of ionic liquids (ILs) as catalysts or reaction media. frontiersin.org For instance, the chemoselective esterification of phenolic acids has been achieved in excellent yields using dialkyl sulfates or alkyl halides in the presence of sodium bicarbonate in 1,3-dialkylimidazolium ionic liquids. researchgate.net

Another green approach focuses on the use of bio-based raw materials and sustainable synthesis routes. pmarketresearch.com The development of catalysts based on sulfonated biochar derived from waste has been explored for the esterification of fatty acids, which could be a potential avenue for the synthesis of other esters. mdpi.com Furthermore, the use of task-specific ionic liquids based on 3-hydroxy-2-naphthoate has been investigated for applications such as the extraction of heavy metals, showcasing the versatility of this compound in green chemistry applications. frontiersin.orgnih.gov

Alternative Synthetic Pathways for this compound Precursors

While the direct esterification of 3-hydroxy-2-naphthoic acid is the most common route, alternative pathways focus on the synthesis of the precursor itself. 3-Hydroxy-2-naphthoic acid is commercially prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol. wikipedia.orgresearchgate.net

Alternative methods for synthesizing naphthoic acid derivatives have also been explored. One such method involves the carbonylation of a hydroxy aromatic halide in the presence of a reactive alcohol solvent and a Group VIII metal catalyst. google.com For example, 6-hydroxy-2-naphthoic acid can be prepared from 6-bromo-2-naphthol. google.com Another novel approach reports the synthesis of 1-hydroxy-2-naphthoic acid esters through a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov

Furthermore, the synthesis of amides from 3-hydroxy-2-naphthoic acid using condensing agents like phosphorus trichloride (B1173362) has been studied, which could potentially be adapted for ester synthesis. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction time, temperature, and the choice of solvent and catalyst.

For Fischer-Speier esterification, typical reaction times range from 1 to 10 hours at temperatures between 60 and 110 °C. wikipedia.org The reaction is often carried out without a solvent or in a non-polar solvent like toluene (B28343) or hexane (B92381) to facilitate the removal of water via Dean-Stark distillation. wikipedia.org

In a patented process for a related compound, the reaction temperature was preferably maintained between 0°C and 80°C for efficiency. google.com The use of advanced synthetic methodologies like microwave-assisted synthesis and continuous flow reactors can significantly reduce reaction times and improve yields. pmarketresearch.com For instance, a patented process for producing 7-Bromo-3-hydroxy-2-naphthoic acid utilized a continuous flow system to achieve high conversion and simplify purification.

The choice of solvent can also influence the reaction outcome. In the synthesis of 3-hydroxy-2-naphthoic acid anilide, ortho-xylene and ortho-chlorotoluene were found to be the most suitable solvents, yielding up to 98% of the target product. ucj.org.ua

Table 2: Optimization Parameters for Esterification

| Parameter | Conditions/Methods | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60-110 °C (Fischer-Speier) wikipedia.org | Affects reaction rate and equilibrium |

| Reaction Time | 1-10 hours (Fischer-Speier) wikipedia.org | Determines the extent of reaction completion |

| Solvent | Non-polar (Toluene, Hexane) wikipedia.org, o-Xylene, o-Chlorotoluene ucj.org.ua | Can facilitate water removal and influence reaction kinetics |

| Catalyst | Strong acids, Lewis acids wikipedia.orgorganic-chemistry.org | Increases reaction rate |

| Water Removal | Dean-Stark distillation, molecular sieves organic-chemistry.org | Drives the equilibrium towards product formation |

| Technology | Microwave-assisted synthesis, Continuous flow reactors pmarketresearch.com | Reduces reaction time, improves yield and purity |

Isolation and Purification Techniques for this compound

After the synthesis, this compound needs to be isolated and purified from the reaction mixture. Common purification techniques include crystallization, extraction, and chromatography.

For the methyl ester analog, mthis compound, purification is achieved by crystallization from methanol (B129727) containing a small amount of water. chemicalbook.com In a synthesis of methyl 3-hydroxy-5-(3-pyridylmethoxy)-2-naphthoate, the product was isolated by extraction with ethyl acetate (B1210297) followed by chromatography on silica (B1680970) gel, yielding an 80% pure product. google.com

In another procedure, after the reaction completion, the mixture was washed with brine and extracted with ethyl acetate. chemicalbook.com The combined organic extracts were then dried and concentrated to obtain the product. chemicalbook.com For a different synthesis, the crude residue was purified using column chromatography on silica gel with a mixture of petroleum and ethyl acetate as the eluent. figshare.com

The purification of the precursor, 3-hydroxy-2-naphthoic acid, often involves removing impurities like 2-naphthol. researchgate.net Techniques such as hollow fiber supported liquid membrane (HFSLM) using tributyl phosphate (B84403) have been employed for this purpose. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Hydroxy 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H (proton) and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for a complete assignment of the molecule's atomic connectivity.

The ¹H NMR spectrum of Ethyl 3-Hydroxy-2-naphthoate provides precise information about the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals corresponding to the ethyl group protons, the aromatic protons on the naphthalene (B1677914) ring, and the hydroxyl proton.

The ethyl group typically presents as a quartet and a triplet due to spin-spin coupling. The methylene (-CH₂) protons are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield as a quartet. These protons are coupled to the three protons of the methyl (-CH₃) group, which in turn appears as an upfield triplet.

The protons on the naphthalene ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. Their specific chemical shifts and multiplicities (singlet, doublet, triplet, or multiplet) are determined by their position on the ring and their coupling with neighboring protons.

A key feature is the signal for the hydroxyl (-OH) proton. Due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group, this proton is significantly deshielded and is expected to appear as a sharp singlet at a very low field, often exceeding 10 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.4 | Triplet | -OCH₂CH ₃ |

| ~4.4 | Quartet | -OCH ₂CH₃ |

| ~7.1 - 8.5 | Multiplet | Aromatic Protons |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, a total of 13 distinct signals are anticipated, corresponding to each carbon in the molecule.

The most downfield signal is typically that of the carbonyl carbon of the ester group, owing to the strong deshielding effect of the double-bonded oxygen. The ten carbons of the naphthalene ring, including both protonated and quaternary carbons, resonate in the aromatic region (approximately 110-160 ppm). The carbon atom bonded to the hydroxyl group (C3) is expected to appear at a lower field compared to other aromatic carbons. The two carbons of the ethyl group appear at the highest field (most upfield) in the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14 | -OCH₂C H₃ |

| ~62 | -OC H₂CH₃ |

| ~110 - 160 | Aromatic Carbons (10 signals) |

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming they are on the same fragment. It would also reveal correlations between adjacent protons on the naphthalene ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the ethyl proton signals to the ethyl carbon signals and each aromatic proton signal to its corresponding carbon on the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons. For instance, HMBC would show a correlation from the methylene protons of the ethyl group to the ester's carbonyl carbon, confirming the ester linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

O-H Stretch: A prominent, broad absorption band due to the hydroxyl group.

C-H Stretch: Absorptions for aromatic C-H bonds typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. mdpi.comchemicalbook.com

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1700 cm⁻¹. mdpi.com

C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic naphthalene ring. chemicalbook.com

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester group are typically found in the 1300-1000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 - 2800 | O-H Stretch (H-bonded) | Hydroxyl |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2980 - 2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1710 | C=O Stretch | Ester |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

A significant feature of this compound's structure is the proximity of the hydroxyl group (-OH) at position 3 to the ester group at position 2. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

This interaction has a pronounced effect on the IR spectrum. Instead of a relatively sharp O-H stretching band around 3600-3500 cm⁻¹, which is typical for free (non-hydrogen-bonded) hydroxyl groups, a very broad and intense absorption is observed at a much lower frequency, often centered around 3200 cm⁻¹ or even lower. nih.gov The significant broadening and shift to lower energy are direct evidence of the energy required to stretch the O-H bond being reduced by the hydrogen bond. This feature is a key diagnostic tool for confirming the ortho-relationship of the hydroxyl and ester functionalities in the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the molecule's chromophoric system.

Absorption Maxima and Molar Absorptivity

Solvent Effects on Electronic Spectra (Solvatochromism)

The position, and to a lesser extent, the intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Studies on 3-hydroxy-2-naphthoic acid have demonstrated this effect. For instance, in acidic ethanol (B145695), the absorption maximum is slightly red-shifted to 366 nm, while in basic ethanol, a blue shift to 354 nm is observed. nih.gov In a nonpolar solvent like diethyl ether, the absorption maximum is found at 360 nm. nih.gov In a concentrated sulfuric acid solution, a significant red shift to 395.6 nm occurs, whereas in 6N potassium hydroxide, the maximum is at 356 nm. nih.gov

This solvatochromic behavior indicates that the electronic distribution in the ground and excited states of the molecule is sensitive to the surrounding solvent environment. Polar solvents can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift, or stabilize the ground state more, resulting in a hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules. It is anticipated that this compound would exhibit similar solvatochromic shifts due to the presence of the hydroxyl group and the polarizable naphthalene system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern upon ionization. The molecular formula of this compound is C13H12O3, corresponding to a molecular weight of 216.24 g/mol . nist.govnsf.gov

While a specific experimental mass spectrum for this compound was not found in the surveyed literature, the fragmentation pattern can be predicted based on the known fragmentation of esters and aromatic compounds. The electron ionization (EI) mass spectrum of the related 3-hydroxy-2-naphthoic acid shows a prominent molecular ion peak (M+) at m/z 188, with major fragment ions at m/z 170, 142, and 114. nih.gov

For this compound, the molecular ion peak (M+) would be expected at m/z 216. Key fragmentation pathways for esters often involve the loss of the alkoxy group. Therefore, a significant fragment ion would be anticipated at m/z 171, corresponding to the loss of the ethoxy radical (•OCH2CH3, 45 Da). Further fragmentation of the resulting acylium ion ([M - 45]+) would likely involve the loss of carbon monoxide (CO, 28 Da), leading to a fragment at m/z 143. Another common fragmentation for ethyl esters is the McLafferty rearrangement, which would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene (C2H4, 28 Da), resulting in an ion at m/z 188, which corresponds to the molecular weight of 3-hydroxy-2-naphthoic acid.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal System, Space Group, and Unit Cell Parameters

Pale-yellow needle-like crystals of this compound suitable for single-crystal X-ray diffraction have been reported. While the complete crystallographic data, including the crystal system, space group, and unit cell parameters, were not explicitly found in the available literature, the existence of a determined crystal structure is confirmed. It has been noted that the asymmetric unit of the crystal structure contains two independent molecules.

Molecular Conformation and Bond Geometries

The solid-state structure of this compound is stabilized by π–π stacking interactions between the naphthalene rings of adjacent molecules. Both independent molecules in the asymmetric unit are reported to be nearly planar. An intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen atom of the ester group.

A selection of reported bond lengths for this compound is presented in the table below. These values are consistent with the expected geometries for the functional groups present in the molecule.

| Bond | Bond Length (Å) |

| O(1)-C(1) | 1.355(4) |

| O(2)-C(11) | 1.216(4) |

| O(3)-C(11) | 1.330(4) |

| O(3)-C(12) | 1.447(4) |

Data derived from a thesis detailing the synthesis and characterization of the compound.

Intramolecular Hydrogen Bonding Network Characterization

The molecular structure of this compound is characterized by a significant and robust intramolecular hydrogen bond (IMHB). This interaction occurs between the hydroxyl group (-OH) at the C3 position and the carbonyl oxygen atom (=O) of the ethoxycarbonyl group at the C2 position of the naphthalene ring. This arrangement forms a stable, six-membered quasi-ring, which is a common feature in ortho-hydroxy carbonyl compounds.

The presence and strength of this IMHB are well-documented in analogous compounds such as methyl 2-hydroxy-3-naphthoate and phenyl 1-hydroxy-2-naphthoate. mdpi.comscite.ai In these systems, the conformer featuring the intramolecular hydrogen bond to the carbonyl oxygen is identified as the most stable configuration. mdpi.com This bonding significantly influences the molecule's planarity, electronic properties, and photophysical behavior. For instance, studies on related methyl esters of hydroxynaphthoic acids confirm the existence of a strong IMHB in their ground electronic state. scite.ai The formation of this bond is a key factor in the potential for Excited State Intramolecular Proton Transfer (ESIPT), a phenomenon observed in similar molecules like mthis compound, which gives rise to dual fluorescence emission. mdpi.com

Spectroscopic and computational methods are pivotal in characterizing this hydrogen bond. In derivatives of 3-hydroxy-2-naphthoic acid, intramolecular hydrogen bonds have been identified as the most significant molecular interactions. nih.gov Theoretical investigations using Density Functional Theory (DFT) can precisely calculate the bond lengths and angles, vibrational frequencies, and the energy stabilization afforded by the IMHB.

| Interaction | Atoms Involved | Typical Bond Length (Å) | Stabilization Energy (kJ/mol) |

| Intramolecular H-Bond | O-H···O=C | 1.6 - 1.8 | 10 - 20 |

Note: The data in this table is representative of similar o-hydroxy carbonyl compounds and illustrates the expected parameters for this compound based on published research on analogous structures.

Intermolecular Interactions and Crystal Packing Motifs (e.g., π-π Stacking)

Key among these are π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules. These interactions are fundamental to the crystal packing of aromatic compounds. The specific geometry and distance of these π-π stacks can be determined with precision through single-crystal X-ray diffraction analysis.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net This method allows for the mapping of close contacts between neighboring molecules, providing detailed insights into the nature and prevalence of different interactions. For related aromatic compounds, Hirshfeld analysis has been instrumental in confirming C···C close contacts, which are indicative of π-π stacking and contribute significantly to the stability of the crystal structure and even influence properties like photoluminescence. researchgate.net

| Interaction Type | Description | Typical Distance (Å) | Significance |

| π-π Stacking | Attraction between aromatic rings of adjacent molecules. | 3.3 - 3.8 | Major contributor to crystal lattice stability. |

| C-H···O Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | 2.2 - 2.8 (H···O) | Directional interactions that contribute to packing efficiency. |

| Van der Waals Forces | Non-specific attractive/repulsive forces between molecules. | N/A | Overall contribution to molecular cohesion in the solid state. |

Note: The data presented is based on typical values observed for aromatic esters in crystallographic studies and serves to illustrate the expected intermolecular interactions for this compound.

Computational and Theoretical Investigations of Ethyl 3 Hydroxy 2 Naphthoate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometries, energetics, and electronic properties of molecules like Ethyl 3-Hydroxy-2-naphthoate.

Optimized Molecular Geometries and Energetics

Geometry optimization calculations are performed to find the minimum energy structure of a molecule. For derivatives of naphthoic acid, DFT methods, such as those employing the B3LYP functional, are used to determine key structural parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of the molecule.

The geometry optimization process involves calculating the energy at an initial molecular geometry and systematically searching for a new geometry with lower energy until a minimum is found. This process is crucial for understanding the molecule's stability and conformational preferences. While specific energetic data for this compound is not extensively detailed in the available literature, studies on closely related ortho-substituted naphthoic acids demonstrate the influence of substituents on the molecule's geometry. For instance, the presence of an ethyl group can affect the bond lengths and angles within the carboxylic group due to electronic and steric effects.

Table 1: Representative Geometric Parameters for Substituted Naphthoic Acids

| Parameter | Naphthoic Acid | o-Ethyl Naphthoic Acid |

|---|---|---|

| Bond Length (Å) | ||

| C10-C11 | 1.540 | 1.485 |

| C11=O12 | 1.258 | 1.207 |

| C11-O13 | 1.350 | 1.534 |

| O13-H14 | 1.430 | 1.360 |

Data derived from computational studies on related naphthoic acid structures and serves as an illustrative example of typical bond lengths. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. wikipedia.org For aromatic compounds like this compound, the HOMO-LUMO gap can be calculated using DFT methods. Studies on related naphthalene (B1677914) derivatives show that substituents can significantly alter the energies of these frontier orbitals. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. nih.gov

Table 2: Frontier Orbital Concepts and Their Significance

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The region of the molecule where the HOMO is concentrated is prone to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The region where the LUMO is concentrated is susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. wikipedia.orgresearchgate.net |

Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP surface illustrates the electrostatic potential on the electron density surface, providing a guide to the sites of electrophilic and nucleophilic attack.

The MEP map is color-coded to represent different potential values. Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen. Regions with positive electrostatic potential (colored blue) are electron-poor and are the preferred sites for nucleophilic attack. Green areas represent neutral or zero potential.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH), making these sites attractive for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Theoretical Examination of Photophysical Properties

The photophysical properties of this compound, particularly its fluorescence behavior, are governed by processes that occur after the molecule absorbs light. Theoretical studies are essential for elucidating the mechanisms behind these phenomena.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process that can occur in molecules containing both a proton-donating group and a proton-accepting group in close proximity, linked by an intramolecular hydrogen bond. nih.gov In this compound, the 3-hydroxyl group acts as the proton donor and the carbonyl oxygen of the ester group acts as the proton acceptor.

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase significantly. This change in electronic distribution facilitates the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This process leads to the formation of a transient keto-tautomer from the initial enol form. The ESIPT process is typically ultrafast and is a key factor responsible for the characteristic dual fluorescence observed in many similar compounds. ias.ac.inmdpi.comresearchgate.net

Fluorescence Emission Pathways and Stokes Shift Analysis

Molecules capable of ESIPT, such as the parent compound 3-hydroxy-2-naphthoic acid and its esters, often exhibit dual fluorescence emission bands. ias.ac.inmdpi.com

Normal Fluorescence: A portion of the excited molecules may relax radiatively from the initial locally excited enol state (E*). This results in a "normal" fluorescence band with a relatively small Stokes shift (the energy difference between the absorption maximum and the emission maximum).

Tautomer Fluorescence: The majority of excited molecules undergo ESIPT to form the excited keto-tautomer (T*). This tautomer then emits a photon to return to its ground state, which is typically unstable and quickly reverts to the enol form. This emission from the tautomer is characterized by a very large Stokes shift because the tautomer is significantly stabilized in the excited state relative to its ground state. ias.ac.in

The large Stokes-shifted emission is a hallmark of the ESIPT process in this class of molecules. ias.ac.in The solvent environment can also play a role; in polar and protic solvents, intermolecular hydrogen bonding can compete with the intramolecular hydrogen bond, potentially affecting the efficiency of the ESIPT process. ias.ac.in

Table 3: Emission Characteristics of ESIPT-Capable Naphthoic Acid Derivatives

| Emitting Species | Process | Stokes Shift |

|---|---|---|

| Enol Form (E*) | Normal fluorescence from the locally excited state | Small |

| Keto-Tautomer (T*) | Fluorescence following Excited-State Intramolecular Proton Transfer (ESIPT) | Large |

This table illustrates the general fluorescence behavior observed in 3-hydroxy-2-naphthoic acid and its esters. ias.ac.in

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. Computational chemistry provides a powerful tool to predict and understand the NLO properties of molecules, guiding the design of new materials with enhanced performance. The NLO response of a molecule is fundamentally linked to its electronic structure and how it is perturbed by an external electric field.

Molecular Polarizability (α) and Hyperpolarizability (β, γ) Calculations

The interaction of a molecule with an electric field induces a dipole moment, which can be described by a power series involving the molecular polarizability (α) and hyperpolarizabilities (β and γ). These tensors quantify the linear and nonlinear response of the molecule to the applied field. Density Functional Theory (DFT) has emerged as a reliable method for calculating these properties.

While direct computational data for this compound is not extensively available in the public domain, studies on its derivatives, particularly azo dyes synthesized using this compound as a coupling component, provide valuable insights. For these derivatives, DFT calculations have been employed to determine the polarizability and hyperpolarizability. For instance, different DFT functionals, such as ωB97 and ωB97XD, have been utilized to evaluate the NLO properties, with the choice of functional impacting the accuracy of the predicted values. rsc.org

The calculated values of polarizability and hyperpolarizability are crucial indicators of a molecule's potential as an NLO material. Higher values of β and γ suggest a stronger second and third-order NLO response, respectively.

Table 1: Representative Calculated NLO Properties for Azo Dye Derivatives of this compound

| Derivative | Functional | α (a.u.) | β (a.u.) | γ (a.u.) |

| Azo Dye 1 | ωB97 | Data not available | Data not available | Data not available |

| Azo Dye 2 | ωB97XD | Data not available | Data not available | Data not available |

| Azo Dye 3 | B3LYP | Data not available | Data not available | Data not available |

| Azo Dye 4 | CAM-B3LYP | Data not available | Data not available | Data not available |

Correlation Between Structure and NLO Response in this compound Derivatives

The NLO response of organic molecules is intimately linked to their molecular structure. In the case of derivatives of this compound, several structural features play a critical role in determining their NLO properties.

The presence of an extended π-conjugated system is a fundamental requirement for a significant NLO response. The naphthalene core of this compound provides a good foundation for this. The introduction of electron-donating groups (D) and electron-accepting groups (A) at different positions of the aromatic system can create a "push-pull" electronic configuration. This D-π-A architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for enhancing the second-order hyperpolarizability (β).

In the context of azo dye derivatives, the azo group (-N=N-) acts as a π-bridge, extending the conjugation and connecting the naphthol moiety with other aromatic rings that can be substituted with various donor or acceptor groups. The nature and position of these substituents have a profound impact on the NLO properties. For example, a stronger donor or acceptor group will generally lead to a larger β value due to enhanced ICT. The planarity of the molecule is also important, as a more planar structure allows for better delocalization of π-electrons, thus increasing the hyperpolarizability.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)

The properties of this compound in the solid state are governed by the nature and strength of its intermolecular interactions. Computational modeling provides a detailed picture of these non-covalent forces, which include hydrogen bonding and π-π stacking interactions. These interactions dictate the crystal packing, which in turn influences the material's bulk properties, including its NLO response.

Hydrogen Bonding: The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the carbonyl oxygen of the ester group, C=O, and the hydroxyl oxygen). This allows for the formation of a network of intermolecular hydrogen bonds. Computational methods, such as DFT, can be used to calculate the geometry and energy of these hydrogen bonds. For the closely related molecule, 3-hydroxy-2-naphthoic acid, studies have shown the presence of strong O-H···O hydrogen bonds, which play a crucial role in its crystal packing. It is highly probable that this compound exhibits similar hydrogen bonding patterns, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Table 2: Key Intermolecular Interactions in Naphthoic Acid Derivatives

| Interaction Type | Description |

| O-H···O Hydrogen Bonding | Strong directional interaction between the hydroxyl group (donor) and the carbonyl or hydroxyl oxygen (acceptor) of a neighboring molecule. |

| C-H···O Hydrogen Bonding | Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and oxygen acceptors. |

| π-π Stacking | Non-covalent interactions between the π-systems of adjacent naphthalene rings, contributing to crystal stability. |

| C-H···π Interactions | Interactions between a C-H bond and the face of an aromatic ring. |

Chemical Reactivity and Derivatization Strategies Involving Ethyl 3 Hydroxy 2 Naphthoate

Reactions at the Ester Functional Group

The ester functional group in Ethyl 3-Hydroxy-2-naphthoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other key functional groups, such as carboxylic acids, amides, or other esters.

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-naphthoic acid. This reaction is fundamental for syntheses where the carboxylic acid functionality is required for subsequent steps, such as in the formation of certain dyes and pigments. wikipedia.org

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged. For example, reaction with phenol (B47542) using phosphorus oxychloride as a catalyst yields Phenyl 3-hydroxy-2-naphthoate. prepchem.com This method is crucial for modifying the properties of the molecule by introducing different alkyl or aryl groups.

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amides. The resulting 3-hydroxy-2-naphthoic acid amides (naphthohydrazides or anilides) are important intermediates. For instance, the synthesis of 3-hydroxy-2-naphthoic acid anilide can be achieved by reacting the parent carboxylic acid with aniline, a reaction catalyzed by phosphorus (III) compounds. ucj.org.ua A similar reaction is feasible starting from the ethyl ester. These anilides are precursors to Naphthol AS pigments. wikipedia.org

Reduction: The ester group can be reduced to a primary alcohol, yielding (3-hydroxynaphthalen-2-yl)methanol. This transformation typically employs strong reducing agents like lithium aluminum hydride (LiAlH₄). This adds another reactive site to the molecule for further derivatization.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3-Hydroxy-2-naphthoic acid |

| Transesterification | Phenol, POCl₃ | Phenyl 3-hydroxy-2-naphthoate |

| Amidation | Amine (e.g., Aniline), Catalyst | 3-Hydroxy-2-naphthoic acid anilide |

| Reduction | LiAlH₄, then H₂O | (3-Hydroxynaphthalen-2-yl)methanol |

Modifications of the Hydroxyl Group

The phenolic hydroxyl group at the C-3 position is nucleophilic and slightly acidic, allowing for a variety of modifications. These reactions are essential for creating ethers and esters, which can serve as protecting groups or introduce new functionalities.

O-Alkylation (Etherification): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form a phenoxide ion, which can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to form an ether. This reaction converts the hydroxyl group into an alkoxy group, altering the electronic properties and steric environment of the molecule.

O-Acylation (Esterification): The hydroxyl group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form an ester. This is a common strategy for protecting the hydroxyl group during reactions at other sites of the molecule.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 3-Alkoxy-2-naphthoic acid ethyl ester |

| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | 3-Acyloxy-2-naphthoic acid ethyl ester |

Electrophilic and Nucleophilic Substitutions on the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is an electron-rich system, making it prone to electrophilic aromatic substitution. The positions of substitution are directed by the existing hydroxyl and ester groups. The hydroxyl group is a strongly activating ortho-, para-director, while the ethyl carboxylate group is a deactivating meta-director.

Electrophilic Substitution: The activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the C-1 and C-4 positions, which are ortho and para to the hydroxyl group, respectively. The C-1 position is particularly activated. fardapaper.ir Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can be performed on the ring. A notable example is the azo coupling reaction, where diazonium salts act as electrophiles and attack the electron-rich ring, typically at the position adjacent to the hydroxyl group, to form highly colored azo compounds. wikipedia.org Furthermore, in three-component reactions involving 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile, substitution occurs at the C-4 position to yield 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids. researchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution on the unmodified, electron-rich naphthalene ring of this compound is generally difficult. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring and a good leaving group, neither of which is present in the starting molecule.

| Reaction Type | Electrophile | Typical Position of Substitution | Product Class |

|---|---|---|---|

| Azo Coupling | Ar-N₂⁺ | C-4 or C-1 | Azo dyes |

| Mannich-type reaction | Aldehyde, Acetonitrile, H⁺ | C-4 | 4-substituted naphthoic acid derivatives |

Synthesis of Complex Organic Molecules and Heterocycles utilizing this compound as a Building Block

This compound serves as an excellent building block for the synthesis of more complex molecular architectures, including a variety of heterocyclic systems. Its multiple reactive sites can be exploited in multicomponent reactions to construct diverse scaffolds efficiently.

The parent compound, 2-naphthol, is widely used in the synthesis of heterocycles such as xanthenes, chromenes, and oxazines. fardapaper.ir Similarly, this compound can participate in condensation reactions with aldehydes and other nucleophiles. For example, condensation of its derivative, 3-hydroxy-2-naphthohydrazide (B1221801), with various aldehydes leads to the formation of novel hydrazones, which have been investigated as selective chemosensors. rsc.org These reactions highlight the utility of the naphthoate scaffold in constructing molecules with specific functions. The presence of the ester and hydroxyl groups provides handles for creating fused ring systems or for attaching the naphthyl moiety to other molecular frameworks.

| Starting Material Derivative | Reaction Partner(s) | Product Class | Application |

|---|---|---|---|

| 3-Hydroxy-2-naphthohydrazide | Aldehydes | Naphthoic hydrazones | Chemosensors rsc.org |

| 3-Hydroxy-2-naphthoic acid | Aldehydes, Acetonitrile | 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids | Complex Carboxylic Acids researchgate.net |

Coupling Reactions and Formation of Conjugated Systems

The aromatic nature of the naphthalene core in this compound makes it a suitable candidate for coupling reactions aimed at extending conjugation, leading to materials with interesting photophysical properties.

The most prominent example is the azo coupling reaction, which links the naphthol moiety to a diazonium salt, creating an extended π-conjugated system responsible for the intense color of azo dyes. wikipedia.org This reaction is a cornerstone of the dye and pigment industry.

Furthermore, derivatives of 3-hydroxy-2-naphthoic acid are used to create novel coupling agents. For instance, 3-hydroxy-2-naphthoic acid has been esterified with alkanediols to produce binaphthyl structures. These molecules serve as diazo coupling agents that offer enhanced stability and electron-donating properties, which are beneficial for applications in photosensitive films. google.com While direct C-C coupling reactions like Suzuki or Heck coupling would require prior functionalization of the naphthalene ring (e.g., halogenation), the inherent reactivity of the system towards electrophiles like diazonium ions provides a direct pathway to highly conjugated molecules.

| Reaction Type | Coupling Partner | Key Feature of Product | Application |

|---|---|---|---|

| Azo Coupling | Aryl diazonium salt | Extended π-conjugation (Ar-N=N-Naphthyl) | Dyes and Pigments wikipedia.org |

| Esterification with diols | Alkanediols | Binaphthyl structure | Diazo film coupling agents google.com |

Applications of Ethyl 3 Hydroxy 2 Naphthoate in Advanced Materials Science

Development of Azo Dyes and Pigments

The naphthalene (B1677914) moiety is a common component in the synthesis of azo dyes and pigments. wikipedia.org 3-Hydroxy-2-naphthoic acid, from which ethyl 3-hydroxy-2-naphthoate is derived, is a particularly important precursor for creating arylamides known as "Naphthols," which act as coupling components in the production of insoluble azoic dyes. chimia.ch These dyes are known for their strong colors, particularly in the yellow to red range, and good lightfastness. wikipedia.org this compound is used as an intermediate in the synthesis of these colorants, which are applied in textiles, plastics, and inks. myskinrecipes.comlookchem.com

The performance of azo dyes derived from precursors like this compound is intrinsically linked to their molecular structure. The final properties of the dye, such as color, fastness, and affinity for substrates, are determined by the interplay of the diazo component and the coupling component (the naphthoate derivative).

Key structural features and their influence on performance include:

Substituent Effects: The nature and position of substituent groups on the aromatic rings significantly influence the dye's spectroscopic properties. researchgate.net Modifications to the dye structure can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectra. researchgate.net

Azo-Hydrazone Tautomerism: Azo dyes containing a hydroxyl group positioned ortho or para to the azo linkage, a characteristic feature of dyes derived from 3-hydroxy-2-naphthoate, can exist as two tautomeric forms: the azo form and the quinone-hydrazone form. nih.gov The equilibrium between these two forms is influenced by solvent polarity and pH, and it significantly impacts the dye's final hue and color strength. nih.gov The quinone-hydrazone structure is often supported by strong intramolecular hydrogen bonding. chimia.ch

Research has shown that dyeing parameters such as temperature and pH must be optimized to achieve the best color strength (K/S values) on fabrics like polyester, highlighting the connection between the dye's chemical structure and its application performance. nih.gov

Derivatives of this compound are being explored for their potential use in organic electronics and photochemical applications, owing to their inherent light-absorbing properties. myskinrecipes.com The performance of organic molecules in optoelectronic devices is highly dependent on their molecular packing in the solid state. researchgate.net The extended π-conjugated system of the naphthalene core in the this compound structure is fundamental to these properties. This system allows for efficient absorption of light and facilitates electronic transitions, which are critical for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties by chemical modification makes these compounds attractive for creating materials with tailored optical and electronic characteristics.

Fabrication of Task-Specific Ionic Liquids (TSILs)

Task-specific ionic liquids (TSILs) are a class of ionic liquids (salts with melting points below 100°C) where a specific functional group is incorporated into the cation or anion to impart a specific function, such as metal ion complexation. frontiersin.orgconicet.gov.ar The 3-hydroxy-2-naphthoate anion has been successfully used to create novel TSILs designed for the selective extraction of heavy metals. frontiersin.orgnih.gov

These TSILs typically pair the 3-hydroxy-2-naphthoate anion with large, hydrophobic organic cations, such as trihexyltetradecylphosphonium ([P₆₆₆₁₄]⁺) or methyltrioctylammonium ([N₁₈₈₈]⁺). frontiersin.orgnih.gov The hydrophobic nature of both the cation and the anion reduces the leaching of the ionic liquid into the aqueous phase during extraction processes, which is a significant advantage for environmental applications. nih.gov

The 3-hydroxy-2-naphthoate anion is an effective metal-complexing agent due to the presence of both a carboxylate group and a hydroxyl group on the naphthalene ring. asianpubs.org These two groups can act as a bidentate chelating agent, binding to a metal ion through the two oxygen atoms to form a stable ring structure. This chelation is a key mechanism driving the selective extraction of metal ions from aqueous solutions into the ionic liquid phase. The hydroxynaphthoate ion can exhibit various coordination modes, participating in complexation through both its carboxylate and phenolic oxygen atoms. asianpubs.org The formation of stable complexes with a range of transition metals, including Cu(II), Pb(II), Zn(II), and Cd(II), has been reported. researchgate.net

TSILs based on the 3-hydroxy-2-naphthoate anion have demonstrated high efficacy in extracting heavy metals from various water sources, including drinking water, seawater, and hypersaline water. frontiersin.orgsemanticscholar.org Studies have shown that these ionic liquids can achieve quantitative extraction (>99%) for metals like mercury (Hg) and silver (Ag). mdpi.com

The extraction efficiency is influenced by several factors, including pH, the specific cation used in the TSIL, and the salinity of the water sample. semanticscholar.org For instance, the highest extraction for several metals was achieved at a pH of 8.0. semanticscholar.org The presence of high salt concentrations, as in seawater, was found to have a positive effect on the extraction of cadmium (Cd), possibly due to an efficient extraction mechanism involving chlorido complexes. frontiersin.orgsemanticscholar.org

The research highlights a positive step towards greener methods for heavy metal extraction from natural waters. nih.gov

Table 1: Extraction Efficacies of 3-Hydroxy-2-naphthoate Based Ionic Liquids Data synthesized from studies on heavy metal extraction from various water matrices after a specified contact time.

| Ionic Liquid | Metal Ion | Water Matrix | Extraction Efficacy (%) (1 hour) | Extraction Efficacy (%) (24 hours) |

| [P₆₆₆₁₄][HNA] | Ag | Pure Water | 47% | ≥90% |

| Cd | Pure Water | 35% | ≥90% | |

| Cu | Pure Water | 59% | ≥90% | |

| Pb | Pure Water | 76% | ≥90% | |

| [P₁₈₈₈][HNA] | Cu | Drinking Water | ≥90% | - |

| Pb | Drinking Water | ≥90% | - | |

| [N₁₈₈₈][HNA] | Cu | Drinking Water | ≥90% | - |

| Pb | Drinking Water | ≥90% | - |

Supramolecular Chemistry and Framework Materials

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. rsc.org The structure of this compound and its parent acid, containing both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl/carboxylate oxygen), as well as an extended aromatic system, makes it an excellent candidate for building supramolecular assemblies. rsc.org

Derivatives of 3-hydroxy-2-naphthoic acid, such as hydrazones, have been designed as chemosensors that can selectively bind to specific analytes. rsc.org This host-guest compatibility is a hallmark of supramolecular chemistry, where molecular recognition is achieved through a combination of weak interactions. rsc.org Furthermore, the ability of 3-hydroxy-2-naphthoic acid itself to form different crystalline structures (polymorphs) highlights the importance of intermolecular interactions in dictating the solid-state packing of these molecules. researchgate.net These principles are fundamental to the design of more complex structures like metal-organic frameworks (MOFs) and other coordination complexes, where naphthoate-based ligands can be used to create porous materials with applications in gas storage, separation, and catalysis.

Construction of One-Dimensional and Three-Dimensional Supramolecular Architectures

The formation of ordered supramolecular architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The 3-hydroxy-2-naphthoate structure is an excellent building block for such constructions due to the presence of a hydroxyl group and a carboxylate group (or its ester derivative), which can participate in various intermolecular interactions.

Furthermore, the deprotonated form of 3-hydroxy-2-naphthoic acid readily coordinates with metal ions to create metal-organic frameworks (MOFs) and coordination polymers. Studies on manganese complexes with a ligand derived from 3-hydroxy-2-naphthoic acid have shown the formation of binuclear and 1D structures. rsc.org The specific architecture is influenced by the solvent used during synthesis, highlighting the tunability of the resulting supramolecular assembly. rsc.org These findings suggest that this compound, with its potential for hydrolysis to the parent acid or direct coordination through its carbonyl oxygen and hydroxyl group, could also serve as a ligand in the synthesis of such ordered materials.

The table below summarizes key interaction types and the resulting dimensionality of supramolecular architectures based on the 3-hydroxy-2-naphthoate core structure, as inferred from studies on the parent acid.

| Interacting Species | Key Interactions | Resulting Architecture |

| 3-Hydroxy-2-naphthoic acid molecules | Hydrogen bonds (O–H⋯O, C–H⋯O), π-π stacking | 3D Frameworks researchgate.net |

| 3-Hydroxy-2-naphthoic acid and metal ions (e.g., Mn(II)) | Metal-ligand coordination, hydrogen bonds | 1D Chains rsc.org |

| 3-Hydroxy-2-naphthoic acid and melamine | Ionic interactions, hydrogen bonds (N-H⋯O, O-H⋯O) | Supramolecular Salts |

Luminescence Properties of Naphthoate-Based Supramolecular Systems

The naphthoate moiety is inherently fluorescent, and its photophysical properties can be significantly modulated when incorporated into supramolecular systems. The emission characteristics are sensitive to the local environment, including molecular packing, solvent polarity, and interactions with other chemical species.

Supramolecular assemblies of 3-hydroxy-2-naphthoic acid and its derivatives often exhibit interesting luminescence behavior. For example, composites of 3-hydroxy-2-naphthoic acid (HNA) intercalated into layered rare-earth hydroxides have shown tunable luminescence. nih.gov In the solid state, these composites can exhibit green emissions that are blue-shifted compared to the free HNA anion. nih.gov When delaminated in a solvent like formamide, a further blue shift to blue emission is observed. nih.gov This demonstrates the profound effect of the supramolecular arrangement on the electronic transitions of the naphthoate fluorophore.

The quantum yield and fluorescence lifetime of these systems can also be enhanced through supramolecular assembly. Certain HNA-containing composites have shown significantly higher quantum yields and longer fluorescence lifetimes compared to the free sodium salt of HNA, indicating that the rigid environment of the supramolecular structure can reduce non-radiative decay pathways. nih.gov

The following table presents a summary of the luminescence properties of supramolecular systems based on 3-hydroxy-2-naphthoic acid.

| System | Emission Wavelength (nm) | Quantum Yield (%) | Key Findings |

| HNA/Layered Yttrium Hydroxide (solid) | 493-504 | Not specified | Blue-shifted green emission compared to free HNA anion. nih.gov |

| HNA/Layered Yttrium Hydroxide (in formamide) | 480 | Up to 23.40 | Blue emission, significant enhancement of quantum yield. nih.gov |

| Free Sodium 3-hydroxy-2-naphthoate | 542 (solid), 512 (in formamide) | 4.86 | Reference for comparison of supramolecular systems. nih.gov |

| Manganese(II) complexes with azotetrazole-3-hydroxy-2-naphthoic acid | Emission peaks observed | Not specified | Luminescence is a characteristic property of these coordination complexes. rsc.org |

Exploration of Biological and Pharmaceutical Relevance of Ethyl 3 Hydroxy 2 Naphthoate and Its Derivatives

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

Ethyl 3-hydroxy-2-naphthoate and its parent compound, 3-hydroxy-2-naphthoic acid, serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents. The naphthalene (B1677914) scaffold is a common feature in many biologically active molecules, and the specific functional groups of 3-hydroxy-2-naphthoic acid make it a versatile starting material for creating more complex drug candidates. Its use as an intermediate is significant in the production of dyes and pigments, with applications extending into the pharmaceutical industry for the development of new therapeutic agents. oecd.orgguidechem.com The structural framework of these compounds provides a foundation for the synthesis of novel molecules with desired pharmacological profiles.

Investigations into Antimicrobial and Antibacterial Activities of Derivatives

A significant area of research has been the exploration of the antimicrobial and antibacterial properties of derivatives of 3-hydroxy-2-naphthoate. Numerous studies have demonstrated that modifications to the basic structure can lead to compounds with potent activity against a range of microbial pathogens.

Derivatives of 3-hydroxy-2-naphthoic acid hydrazide have been a particular focus of these investigations. For instance, a series of novel 1,4-disubstituted thiosemicarbazides, 1,2,4-triazoles, and 1,3,4-thiadiazoles derived from 3-hydroxy-2-naphthoic acid hydrazide have been synthesized and screened for their in vitro antibacterial and antifungal activity. nih.gov Another study synthesized various 4-arylazo-2-naphthol, nitro, nitroso, and bromo derivatives, with several of these compounds exhibiting significant antibacterial activities when compared to reference drugs. researchgate.net

The following table summarizes the antibacterial activity of selected 3-hydroxy-2-naphthoic acid hydrazide derivatives against various bacterial strains.

| Derivative Type | Bacterial Strains Tested | Observed Activity |

| 4-Arylazo-2-naphthol | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High activity observed for specific derivatives (e.g., 3a, 3c, 3d, 3g, 3i) researchgate.net |

| Nitro derivative | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High activity observed researchgate.net |

| Nitroso derivative | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High activity observed researchgate.net |

| Bromo derivative | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | High activity observed researchgate.net |

Furthermore, research into naphthoquinone derivatives, which share a structural relationship with the naphthoic acid framework, has revealed potent antimicrobial effects. Studies have shown that these compounds can exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria, and fungi. nih.govscilit.com The mechanism of action for some of these derivatives is believed to involve the induction of reactive oxygen species, leading to cellular damage in the microbes. nih.gov

Development of Chemosensors and Biosensors

Beyond their pharmaceutical potential, derivatives of 3-hydroxy-2-naphthoate have been ingeniously utilized in the development of chemosensors for the detection of specific ions. This application leverages the unique chemical properties of these molecules to create sensitive and selective detection systems.

A notable application is in the selective detection of cyanide ions (CN⁻). Researchers have synthesized novel chemosensors based on 3-hydroxy-2-naphthohydrazide (B1221801) and aldehyde derivatives. rsc.org The sensing mechanism is predicated on the deprotonation of a labile Schiff base center by the cyanide ions. This interaction leads to a distinct and observable change in the sensor molecule, allowing for the detection of the target ion.

The interaction between the chemosensor and the cyanide ion manifests as a clear color change, a phenomenon known as colorimetric sensing. In the case of the 3-hydroxy-2-naphthohydrazide-based sensors, the solution changes from colorless to yellow upon the addition of cyanide ions, a change that is visible to the naked eye. rsc.org One particular derivative, IF-2, demonstrated exclusive binding with cyanide ions with a binding constant of 4.77 × 10⁴ M⁻¹ and a low detection limit of 8.2 μM. rsc.org This high selectivity and sensitivity make these compounds practical for applications such as the creation of test strips for the rapid detection of cyanide. rsc.org

Molecular Docking and Binding Studies with Biological Targets

To understand the mechanisms underlying the biological activities of this compound derivatives, researchers have employed computational methods such as molecular docking. These in silico studies help to predict how these compounds might interact with specific biological targets at a molecular level, providing insights into their potential as therapeutic agents.

One area of investigation has been their potential as inhibitors of enzymes crucial for microbial survival. For instance, molecular docking studies have been performed on derivatives of 3-hydroxy-2-naphthamide (B1585262) against various microbial proteins. researchgate.net These studies help to identify key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand (the derivative) and the active site of the target protein.

In a study focused on the development of α-glucosidase inhibitors for diabetic management, a series of 3-hydroxy-2-naphthohydrazide-based hydrazones were synthesized and evaluated. researchgate.net Molecular docking studies revealed that the hydrazide and the naphthalene-ol groups played a crucial role in binding to the essential residues (Glu277 and Gln279) of the α-glucosidase enzyme. researchgate.net

The following table provides examples of molecular docking studies performed with derivatives of 3-hydroxy-2-naphthoic acid.

| Derivative Class | Biological Target | Key Findings from Docking Studies |

| 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide | Antimicrobial protein targets | Predicted binding modes and interactions within the active site. researchgate.net |

| 3-Hydroxy-2-naphthohydrazide-based hydrazones | α-Glucosidase | The hydrazide and naphthalene-ol moieties are vital for binding to key amino acid residues. researchgate.net |

| Hydroxy-3-arylcoumarins (structurally related) | S. aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase | Revealed potential binding modes to the active sites of these bacterial enzymes. nih.gov |

These computational approaches are invaluable for rational drug design, allowing for the prediction of binding affinities and the optimization of lead compounds to enhance their biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Systems

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a lead compound, researchers can identify the key structural features, or pharmacophores, that are essential for its therapeutic effects.

For derivatives of the naphthoic acid and naphthoquinone family, several SAR studies have provided valuable insights into their antimicrobial properties. For example, in a study of naphthoquinone derivatives, it was found that the presence of halogen groups, such as bromine or chlorine, could significantly enhance the antimicrobial activity. researchgate.net Specifically, 2-bromo-5-hydroxy-1,4-naphthoquinone showed strong inhibition against S. aureus, while 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was highly active against C. krusei. researchgate.net

Similarly, in the study of hydroxy-3-arylcoumarins, which share some structural similarities, SAR analysis indicated that the presence of a 3-phenyl ring and the specific positioning of hydroxyl groups on the coumarin (B35378) scaffold were critical for their antibacterial activity. nih.gov The introduction of functional groups can significantly impact the biological activity of a compound, a principle that is actively applied in the design of new drug candidates. researchgate.net These SAR studies are crucial for guiding the synthesis of new derivatives of this compound with improved potency and selectivity against various biological targets.

Future Research Directions and Emerging Trends in Ethyl 3 Hydroxy 2 Naphthoate Research

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The integration of flow chemistry and automated synthesis platforms represents a significant frontier for the production of Ethyl 3-hydroxy-2-naphthoate and its derivatives. researchgate.netsyrris.com Traditional batch synthesis methods, while established, often face challenges related to scalability, reproducibility, and safety. researchgate.netsyrris.com Automated flow chemistry offers solutions to these issues by enabling continuous production, which allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net